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molecular formula C11H12F3N B1350793 2-[2-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 524674-04-2

2-[2-(Trifluoromethyl)phenyl]pyrrolidine

Cat. No. B1350793
M. Wt: 215.21 g/mol
InChI Key: DRQIUNNVQDIWJF-UHFFFAOYSA-N
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Patent
US09102671B2

Procedure details

To a solution of tert-butyl 2-hydroxy-2-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate (I-27) (0.44 g, 1.6 mmol) in DCM (20 mL) was added TFA (10 mL). The reaction was stirred at room temperature until complete by LCMS then reduced to dryness. The crude mixture was dissolved in EtOH:AcOH (10:1, 8 mL) and was added NaCNBH3 (0.17 g, 2.7 mmol). The reaction was stirred for 1 hour then partitioned with EtOAc and saturated aqueous NaHCO3. The organic layer was separated, dried over MgSO4, filtered and reduced to dryness to afford 2-(2-(trifluoromethyl)phenyl)pyrrolidine (I-28) as a clear oil. MS m/z 216.1 (M+1)+.
Name
tert-butyl 2-hydroxy-2-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOH AcOH
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[C:20]([F:23])([F:22])[F:21])[CH2:6][CH2:5][CH2:4][N:3]1C(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O.[BH3-]C#N.[Na+]>C(Cl)Cl.CCO.CC(O)=O>[F:23][C:20]([F:21])([F:22])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[CH:2]1[CH2:6][CH2:5][CH2:4][NH:3]1 |f:2.3,5.6|

Inputs

Step One
Name
tert-butyl 2-hydroxy-2-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate
Quantity
0.44 g
Type
reactant
Smiles
OC1(N(CCC1)C(=O)OC(C)(C)C)C1=C(C=CC=C1)C(F)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
EtOH AcOH
Quantity
8 mL
Type
solvent
Smiles
CCO.CC(=O)O
Step Three
Name
Quantity
0.17 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature until complete by LCMS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then partitioned with EtOAc and saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C1NCCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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